molecular formula C9H8N2O2S B040532 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 116247-03-1

2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B040532
CAS No.: 116247-03-1
M. Wt: 208.24 g/mol
InChI Key: LJGAQGZEJDQDAU-UHFFFAOYSA-N
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Description

2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol . This compound is notable for its unique structure, which includes a thiazole ring fused with a pyridine ring, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazole derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, enhancing the compound’s versatility in further applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to its combined thiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications compared to simpler thiazole or pyridine derivatives .

Properties

IUPAC Name

2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGAQGZEJDQDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389618
Record name 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116247-03-1
Record name 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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